Azetidine-3-carboximidamide;dihydrochloride
Description
Azetidine-3-carboximidamide;dihydrochloride is a chemical compound with the molecular formula C₄H₉N₃·2HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Properties
IUPAC Name |
azetidine-3-carboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3.2ClH/c5-4(6)3-1-7-2-3;;/h3,7H,1-2H2,(H3,5,6);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPWXOXHTNOKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidine-3-carboximidamide;dihydrochloride typically involves the reaction of azetidine with cyanamide under acidic conditions to form the carboximidamide group. The reaction is then followed by the addition of hydrochloric acid to yield the dihydrochloride salt. The general reaction scheme can be represented as follows:
Formation of Carboximidamide Group:
Formation of Dihydrochloride Salt:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Azetidine-3-carboximidamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboximidamide N-oxide, while reduction may produce azetidine-3-carboximidamide amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Azetidine derivatives, including azetidine-3-carboximidamide; dihydrochloride, have been investigated for their potential as therapeutic agents. Notably, the compound serves as a building block for synthesizing various biologically active molecules:
- Antitumor Activity : Recent studies have identified azetidine derivatives as inhibitors of DNA polymerase Theta (Polθ), which is implicated in BRCA-deficient tumors. The development of 3-hydroxymethyl-azetidine derivatives showcases their potential as antitumor agents, with significant antiproliferative properties observed in DNA repair-compromised cells .
- Neurokinin Antagonists : The synthesis of fluoroquinolone azetidines has been facilitated by azetidine-3-carboximidamide; dihydrochloride through nucleophilic substitution reactions. These compounds exhibit activity as neurokinin antagonists, which are relevant in treating various neurological disorders .
Synthetic Methodologies
The synthesis of azetidine-3-carboximidamide; dihydrochloride has been enhanced through innovative methodologies that improve yield and functionalization:
- Photocatalytic Methods : Recent advancements in photocatalysis have allowed for the efficient synthesis of azetidines. For instance, radical strain-release photocatalysis has been utilized to create densely functionalized azetidines with high yields. This method leverages visible light to promote reactions involving azetidine scaffolds .
- Functionalization Techniques : Various functionalization strategies have been developed to create complex azetidine derivatives. Techniques such as C(sp3)–H arylation and α-alkylation have expanded the utility of azetidines in organic synthesis, enabling the generation of diverse bioactive compounds .
Case Studies and Research Findings
Several case studies illustrate the applications and effectiveness of azetidine-3-carboximidamide; dihydrochloride:
Mechanism of Action
The mechanism of action of azetidine-3-carboximidamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include:
Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can interact with receptor sites, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Azetidine-3-carboximidamide;dihydrochloride can be compared with other similar compounds, such as:
Azetidine-2-carboximidamide: Differing in the position of the carboximidamide group, this compound exhibits distinct reactivity and biological activity.
Aziridine-3-carboximidamide: Aziridine derivatives have a three-membered ring, leading to higher ring strain and different chemical properties compared to azetidine derivatives.
Pyrrolidine-3-carboximidamide: With a five-membered ring, pyrrolidine derivatives show different stability and reactivity profiles.
The uniqueness of this compound lies in its four-membered ring structure, which imparts specific reactivity and stability characteristics, making it valuable in various research and industrial applications.
Biological Activity
Azetidine-3-carboximidamide; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Azetidine-3-carboximidamide is characterized by its four-membered azetidine ring and a carboximidamide functional group. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
The biological activity of azetidine derivatives often involves interaction with various biological targets, including enzymes and receptors. Research indicates that azetidine-3-carboximidamide may inhibit specific protein kinases, which are crucial in various signaling pathways associated with cell growth and differentiation.
Inhibition of Protein Kinases
Studies have shown that azetidine derivatives can act as inhibitors of Janus kinase (JAK) pathways, which are implicated in inflammatory and autoimmune diseases. The compound's ability to modulate these pathways suggests potential therapeutic applications in treating conditions such as rheumatoid arthritis and certain cancers .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| JAK Inhibition | Significant reduction in activity | |
| Antimicrobial Activity | Improved MIC against specific strains | |
| Cytotoxicity | Lower toxicity against normal cells |
Case Studies and Research Findings
- JAK Inhibition Studies
- Antimicrobial Properties
- Cytotoxicity Assessments
Q & A
Q. How can researchers address discrepancies in pharmacokinetic data between in vitro and in vivo models for this compound?
- Methodological Answer : Perform comparative ADME studies:
- In vitro : Use Caco-2 cells for permeability and liver microsomes for metabolic stability.
- In vivo : Conduct PK studies in rodents with LC-MS/MS quantification of plasma/tissue levels. Adjust formulations (e.g., PEGylation) to improve bioavailability if discrepancies arise from poor solubility or rapid clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
